2-[3-(Dimethylamino)phenoxy]aniline
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Overview
Description
“2-[3-(Dimethylamino)phenoxy]aniline” is a chemical compound with the molecular formula C14H16N2O . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 228.3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with halogens, and reactions with nitrous acid to form diazonium salts .Scientific Research Applications
Organometallic Chemistry
2-[3-(Dimethylamino)phenoxy]aniline has been studied in the context of organometallic chemistry. A research paper highlights the displacement of hydroxy-, dimethylamino-, phenoxy-, and piperidino-groups by aniline from α-substituted ferrocenylmethanes, demonstrating the reactivity and potential applications in organometallic synthesis (Marr, Rockett, & Rushworth, 1971).
Reactions with Phenols and Aryl Halides
The compound has been involved in reactions with phenols and aryl halides. In a study, reactions of dimethylaminoazirine with phenols resulted in various aniline derivatives, showcasing its role in creating complex organic structures (Chandrasekhar, Heimgartner, & Schmid, 1977).
Crystallography and Molecular Structure
In crystallography, the structure of a chalcone derivative substituted by dimethylamino groups has been studied, indicating the molecular planarity and interactions influenced by substituents like this compound (Liu et al., 2002).
Photodynamic Therapy
Innovative applications in photodynamic therapy (PDT) for cancer treatment have been explored. A study synthesized novel phthalonitrile derivatives bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents, which showed potential for PDT due to their water solubility and photochemical properties (Çakır et al., 2013).
Catalysis in Organic Synthesis
The compound's role in catalysis has been investigated. A study showed the use of this compound derivatives in catalytic oxidation of phenolic and aniline compounds, highlighting its potential in environmental applications and organic synthesis (Zhang et al., 2009).
Future Directions
Properties
IUPAC Name |
2-[3-(dimethylamino)phenoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXIVPYCNMPOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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